2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine
Overview
Description
2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a pyridine ring substituted with a 1,1-dimethylpropyl group and a diphenylphosphino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine typically involves the reaction of 2-bromo-6-(diphenylphosphino)pyridine with 1,1-dimethylpropylmagnesium bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine can undergo various types of chemical reactions, including:
Oxidation: The diphenylphosphino group can be oxidized to form the corresponding phosphine oxide.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions.
Coordination: The compound can act as a ligand, coordinating to metal centers in transition metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Coordination: Metal salts such as palladium or platinum complexes can be used to form coordination compounds.
Major Products Formed
Oxidation: Diphenylphosphine oxide derivatives.
Substitution: Various substituted pyridine derivatives.
Coordination: Metal-ligand complexes with potential catalytic properties.
Scientific Research Applications
2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of transition metal complexes, which can serve as catalysts in various organic reactions.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It may find applications in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine largely depends on its role as a ligand. In coordination chemistry, it can donate electron density to metal centers, stabilizing various oxidation states and facilitating catalytic cycles. The molecular targets and pathways involved include the formation of metal-ligand bonds and the subsequent activation of substrates in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)benzene
- 2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)phenol
Uniqueness
2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine is unique due to the presence of both a bulky alkyl group and a diphenylphosphino group on the pyridine ring. This combination provides steric and electronic properties that can influence its reactivity and coordination behavior, making it a versatile ligand in catalysis and material science.
Properties
IUPAC Name |
[6-(2-methylbutan-2-yl)pyridin-2-yl]-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24NP/c1-4-22(2,3)20-16-11-17-21(23-20)24(18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-17H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQMNGUCEYRQRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635261 | |
Record name | 2-(Diphenylphosphanyl)-6-(2-methylbutan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947315-18-6 | |
Record name | 2-(Diphenylphosphanyl)-6-(2-methylbutan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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